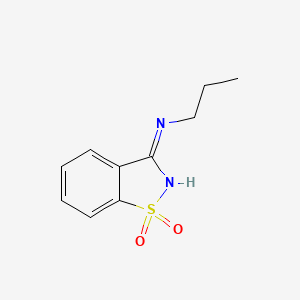
3-(Propylamino)benzisothiazole S,S-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propylamino)benzisothiazole S,S-dioxide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzisothiazole family, which is characterized by a benzene ring fused to an isothiazole ring. The presence of the propylamino group and the S,S-dioxide functional group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylamino)benzisothiazole S,S-dioxide typically involves the reaction of 3-chlorobenzisothiazole S,S-dioxide with propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Propylamino)benzisothiazole S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the S,S-dioxide group to a sulfide.
Substitution: The propylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Propylamino)benzisothiazole S,S-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Propylamino)benzisothiazole S,S-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Allyloxy)benzisothiazole S,S-dioxide: Known for its plant defense activation properties.
3-(Methylamino)benzisothiazole S,S-dioxide: Studied for its potential therapeutic applications.
Uniqueness
3-(Propylamino)benzisothiazole S,S-dioxide is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other benzisothiazole derivatives.
Properties
CAS No. |
27148-09-0 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1,1-dioxo-N-propyl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C10H12N2O2S/c1-2-7-11-10-8-5-3-4-6-9(8)15(13,14)12-10/h3-6H,2,7H2,1H3,(H,11,12) |
InChI Key |
RXNKKWDYUAOLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















